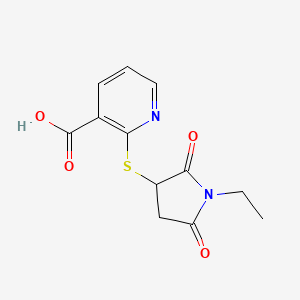

2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a chemical compound with the molecular formula C12H12N2O4S . It has been mentioned in the context of antimicrobial, anthelmintic activity, and cytotoxicity data .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. The InChI key for this compound is DGTHQWTWIDOTRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications

Antimicrobial Activity

The derivatives of 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid have shown promising results in combating microbial resistance, which is a significant challenge in the medical field . These compounds have demonstrated preliminary antibacterial activity, indicating their potential as lead compounds for developing new antibiotics to address the issue of multidrug resistance (MDR).

Anthelmintic Potential

These compounds also exhibit excellent anthelmintic activity , which is the ability to neutralize parasitic worms (helminths) . The compounds have been tested against species like P. posthuma and A. galli, showing better efficacy than the standard drug albendazole. This suggests their use in treating parasitic infections.

Cytotoxicity

In the realm of cancer research, the cytotoxic potentials of these derivatives are noteworthy . They have been evaluated for their ability to kill cancer cells, with some compounds displaying remarkable potency. This could lead to the development of new chemotherapeutic agents.

Anticonvulsant Properties

The search for new anticonvulsants has led to the discovery of compounds with a structure related to 2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid that show potent anticonvulsant properties . These compounds have been effective in animal seizure models, indicating their potential for treating epilepsy.

Pain Management

Some of these compounds have shown effectiveness in pain models , such as the formalin test of tonic pain and the capsaicin-induced pain model . This suggests their application in developing new pain management therapies.

Neuroprotective Effects

The inhibition of calcium currents mediated by Cav 1.2 (L-type) channels by these compounds points to their neuroprotective effects . This mechanism is crucial in protecting nerve cells from damage, which is particularly relevant in neurological disorders like Alzheimer’s disease.

Future Directions

The promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data suggest that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . This could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscles, and in the regulation of various cellular functions.

Mode of Action

It’s hypothesized that the compound may interact with its targets through a process similar to bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . This involves an initial reaction coupling via ester to primary amine by amide bond formation, followed by a second reaction resulting in thioether bonding .

Pharmacokinetics

It’s suggested that the introduction of an additional aromatic moiety resulting in increased lipophilicity may afford better blood–brain barrier penetration and more potent activity .

Action Environment

It’s worth noting that the bromoacetyl group in similar compounds is light sensitive , suggesting that light exposure could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name |

2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-2-14-9(15)6-8(11(14)16)19-10-7(12(17)18)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWHHDOUSAXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2933461.png)

![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)